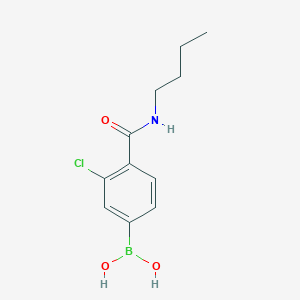![molecular formula C29H28F6N4O2 B1513598 N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea](/img/structure/B1513598.png)
N-[35-Bis(trifluoromethyl)phenyl]-N'-[(8alpha9S)-6'-methoxycinchonan-9-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea is a bifunctional cinchona organocatalyst. This compound is known for its ability to catalyze various enantioselective reactions, making it a valuable tool in organic synthesis. The presence of both the cinchona alkaloid and the urea functionalities allows it to participate in hydrogen bonding, which is crucial for its catalytic activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with (9R)-6’-methoxycinchonan-9-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent any side reactions. The reaction mixture is usually stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea primarily undergoes catalytic reactions, including:
Michael Addition: It catalyzes the enantioselective Michael addition of nitromethane to chalcones, leading to the formation of stereoselective diaryl(nitro)butanones.
Mannich Reaction: It facilitates the asymmetric Mannich reaction of malonates with aryl and alkyl imines, producing enantioselective β-amino acids.
Friedel-Crafts Reaction: It catalyzes the synthesis of 3-indolylmethanamines by the reaction of indoles with imines via asymmetric Friedel-Crafts reaction.
Common Reagents and Conditions
Michael Addition: Nitromethane, chalcones, and the organocatalyst in a suitable solvent.
Mannich Reaction: Malonates, aryl or alkyl imines, and the organocatalyst in a suitable solvent.
Friedel-Crafts Reaction: Indoles, imines, and the organocatalyst in a suitable solvent.
Major Products
Michael Addition: Stereoselective diaryl(nitro)butanones.
Mannich Reaction: Enantioselective β-amino acids.
Friedel-Crafts Reaction: 3-indolylmethanamines.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea has several applications in scientific research:
Biology: Its ability to catalyze reactions with high enantioselectivity makes it valuable in the synthesis of biologically active compounds.
Medicine: It aids in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) with high stereochemical purity.
Industry: It is used in the production of fine chemicals and specialty chemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea involves its ability to form hydrogen bonds with substrates. The urea functionality participates in double hydrogen bonding, stabilizing the transition state and facilitating the reaction. The cinchona alkaloid moiety provides additional chiral induction, ensuring high enantioselectivity .
Comparison with Similar Compounds
Similar Compounds
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8a,9S)-10,11-dihydro-6’-methoxy-9-cinchonanyl]thiourea
- **N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxycinchonan-9-yl]urea stands out due to its high catalytic efficiency and enantioselectivity. The combination of the cinchona alkaloid and urea functionalities provides a unique mechanism for stabilizing transition states and inducing chirality, making it a superior catalyst in many enantioselective reactions .
Properties
Molecular Formula |
C29H28F6N4O2 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]urea |
InChI |
InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40) |
InChI Key |
QGLQHRHYJCQTQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


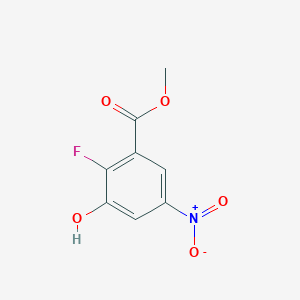
![(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;trihydroiodide](/img/structure/B1513526.png)
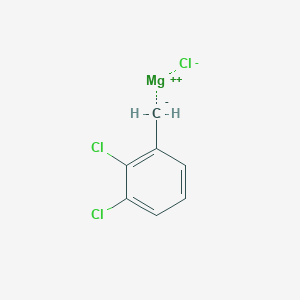
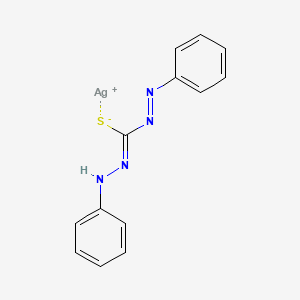
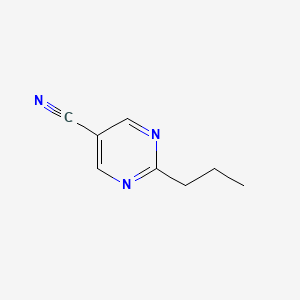
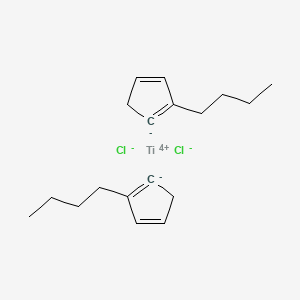
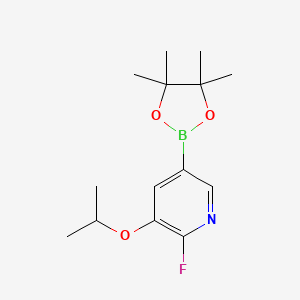
![4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine]](/img/structure/B1513573.png)
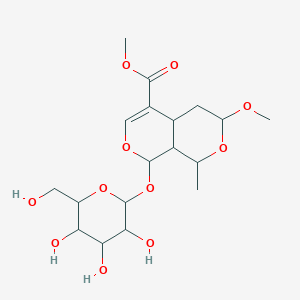

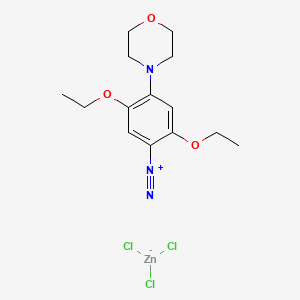
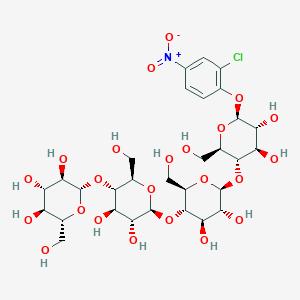
octane-3,5-dionato-O,O']praseodymium](/img/structure/B1513606.png)
